3-(3-Chloropropyl)-5-methylisoxazole

Description

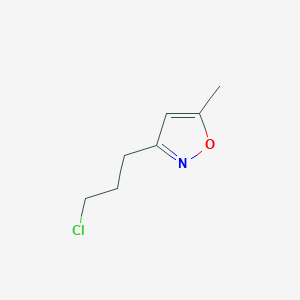

3-(3-Chloropropyl)-5-methylisoxazole is a halogenated isoxazole derivative characterized by a chlorine-substituted propyl chain at the 3-position and a methyl group at the 5-position of the isoxazole ring. Isoxazoles are heterocyclic compounds known for their stability, reactivity, and applications in drug discovery, particularly as antimicrobial, anti-inflammatory, and antifungal agents . The chloropropyl substituent likely enhances lipophilicity and reactivity, making it a candidate for further functionalization in pharmaceutical intermediates .

Structure

2D Structure

Properties

IUPAC Name |

3-(3-chloropropyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-6-5-7(9-10-6)3-2-4-8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCLKPDXVJYSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290326 | |

| Record name | 3-(3-Chloropropyl)-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178396-19-5 | |

| Record name | 3-(3-Chloropropyl)-5-methylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178396-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloropropyl)-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure

-

Nitrile Oxide Generation : 3-Chloropropionaldoxime is treated with a chlorinating agent (e.g., N-chlorosuccinimide, NCS) in a choline chloride:urea deep eutectic solvent (DES) to form the corresponding nitrile oxide.

-

Cycloaddition : The nitrile oxide reacts with propyne at 50°C for 4 hours, yielding the isoxazole ring with regioselective placement of the chloropropyl and methyl groups.

Reaction Equation :

Key Data :

This method avoids toxic solvents and leverages DES for improved sustainability.

One-Pot Three-Component Synthesis Using Deep Eutectic Solvents

Building on advancements in green chemistry, a one-pot protocol combines aldehydes, alkynes, and NCS in DES to streamline isoxazole formation.

Procedure

-

Imidoyl Chloride Formation : 3-Chloropropionaldehyde reacts with hydroxylamine and NaOH in DES to form an oxime intermediate, which is chlorinated with NCS to generate an imidoyl chloride.

-

Alkyne Addition : Propyne introduces the methyl group via regioselective cyclization, completing the isoxazole ring.

Advantages :

Optimization Table :

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| NCS Equivalents | 1.5 eq | Maximizes chlorination efficiency |

| DES Composition | ChCl:urea (1:2) | Improves reaction homogeneity |

| Temperature | 50°C | Balances rate and side reactions |

Nucleophilic Substitution on Pre-Formed Isoxazole Derivatives

Functionalization of pre-synthesized isoxazole cores offers modularity. Here, 5-methylisoxazole-3-propanol undergoes chlorination to introduce the 3-chloropropyl chain.

Procedure

-

Hydroxypropyl Intermediate : 5-Methylisoxazole is alkylated with 3-bromopropanol under basic conditions (K₂CO₃, DMF).

-

Chlorination : Bis(trichloromethyl) carbonate (BTC) replaces traditional agents (e.g., SOCl₂) to convert the hydroxyl group to chloride, achieving 96% yield.

Reaction Equation :

Comparative Chlorination Agents :

BTC minimizes environmental impact and enhances safety.

Chlorination of Hydroxypropyl Isoxazole Precursors

Direct chlorination of 3-(3-hydroxypropyl)-5-methylisoxazole provides a straightforward route.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)-5-methylisoxazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

3-(3-Chloropropyl)-5-methylisoxazole has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)-5-methylisoxazole involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. This reactivity allows it to participate in various biochemical pathways and reactions, leading to its observed effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Halogen Type: The bromine atom in 3-(Bromomethyl)-5-methylisoxazole enhances electrophilicity compared to the chlorine in the target compound, facilitating nucleophilic substitution reactions .

- Amino vs. Chloro Groups: 3-Amino-5-methylisoxazole exhibits higher water solubility due to the polar amino group, making it suitable for aqueous-phase reactions. However, the amino group may reduce stability under acidic conditions compared to halogenated analogs .

- Aromatic Substitution : 4-(Chloromethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole demonstrates enhanced antifungal activity due to the electron-withdrawing dichlorophenyl group, which increases interaction with microbial enzymes .

Biological Activity

3-(3-Chloropropyl)-5-methylisoxazole is an organic compound belonging to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its unique structure, featuring a chloropropyl group at the 3-position and a methyl group at the 5-position, influences its biological activity and potential applications in medicinal chemistry and materials science.

Chemical Structure

The molecular formula of this compound is . The structural representation highlights the chloropropyl and methyl substituents, which are crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound may modulate biological pathways through:

- Enzyme Inhibition : It can inhibit specific enzymes, altering metabolic pathways.

- Receptor Interaction : The compound may bind to receptors, influencing signal transduction processes.

The chloropropyl group enhances reactivity, allowing for covalent bonding with target biomolecules, which can modify their functions and potentially lead to therapeutic effects.

Biological Activity Studies

Research indicates that this compound exhibits a range of biological activities. Here are some findings from relevant studies:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : It may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions .

- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.

Case Studies

Several case studies have explored the biological activity of isoxazole derivatives, including this compound. Notable examples include:

-

Study on Antimicrobial Properties :

- Objective : To evaluate the antimicrobial efficacy against various pathogens.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against E. coli and S. aureus, suggesting its potential as an antimicrobial agent.

- Investigation of Anti-inflammatory Activity :

Comparative Analysis with Similar Compounds

The following table illustrates how this compound compares with structurally similar compounds regarding their unique aspects and biological activities:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 5-Methylisoxazole | Methyl group at position 5 | Lacks chlorinated substituents | Moderate antimicrobial activity |

| 4-(Chloromethyl)-5-methylisoxazole | Chloromethyl group at position 4 | Different positioning of the chlorinated group | Limited anti-inflammatory effects |

| 3-Amino-5-methylisoxazole | Amino group at position 3 | Different functional group affecting reactivity | Enhanced cytotoxicity |

Q & A

Q. What are the common synthetic routes for 3-(3-Chloropropyl)-5-methylisoxazole, and how are reaction conditions optimized?

The compound is typically synthesized via cycloaddition or alkylation strategies. One method involves the chlorination of intermediates using phosphorus pentachloride, as seen in the synthesis of structurally related isoxazole derivatives . Key steps include the formation of an oxime intermediate under alkaline conditions, followed by ring closure with ethyl acetoacetate. Optimization focuses on controlling reaction temperature (e.g., ice baths for exothermic steps) and stoichiometric ratios to minimize byproducts. Purity is enhanced via recrystallization in solvents like ethyl acetate .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry, particularly H and C NMR to resolve signals from the chloropropyl and methyl groups. Infrared (IR) spectroscopy identifies functional groups like C-Cl (600–800 cm) and isoxazole ring vibrations (950–1250 cm). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns . For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation, as demonstrated in studies of similar isoxazoles .

Q. What are the known biological activities of this compound derivatives?

While direct data on this compound is limited, structurally related 5-methylisoxazole derivatives exhibit antimicrobial and antifungal properties. For example, 3-(1-R-3-methyl-4-nitroso-1H-5-pyrazolyl)-5-methylisoxazoles show activity against fungal pathogens via inhibition of cytochrome P450 enzymes . The chloropropyl chain may enhance lipophilicity, improving membrane permeability in target organisms.

Q. How should this compound be stored to ensure stability?

Store under inert atmospheres (argon or nitrogen) at room temperature, away from moisture and light. The compound’s sensitivity to hydrolysis (due to the C-Cl bond) necessitates anhydrous conditions. Stability studies on analogous chlorinated isoxazoles recommend monitoring via periodic HPLC analysis to detect degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound be addressed?

Regioselectivity during cycloaddition or alkylation can be controlled using hypervalent iodine reagents or catalytic systems. For instance, nitrile oxide cycloadditions with alkynes, mediated by PhI(OAc), favor 3,5-disubstituted isoxazoles by stabilizing transition states . Computational modeling (DFT) aids in predicting regiochemical outcomes by analyzing frontier molecular orbitals of intermediates .

Q. What strategies resolve contradictions in spectral data for isoxazole derivatives?

Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. For example, unexpected H NMR shifts in the chloropropyl chain may indicate conformational flexibility or residual solvent interactions. Cross-validation with X-ray crystallography (as in ) and 2D NMR techniques (COSY, HSQC) can clarify structural assignments.

Q. How does the chloropropyl substituent influence the compound’s reactivity in medicinal chemistry applications?

The chloropropyl group acts as a leaving group in nucleophilic substitution reactions, enabling functionalization for prodrug design. Its electron-withdrawing effect also modulates the isoxazole ring’s electronic density, potentially enhancing binding to targets like kinases or GPCRs. Comparative studies with non-chlorinated analogs (e.g., 3-propyl-5-methylisoxazole) reveal differences in metabolic stability and bioavailability .

Q. What are the degradation pathways of this compound under physiological conditions?

Hydrolysis of the C-Cl bond is the primary degradation pathway, generating 3-hydroxypropyl and chloride byproducts. LC-MS studies on related compounds show pH-dependent degradation kinetics, with faster rates in acidic environments. Stabilization strategies include formulating the compound as a salt or using protective groups on the chloropropyl chain .

Q. How can computational methods predict the environmental toxicity of this compound?

Density Functional Theory (DFT) calculations assess electrophilicity (via ) and bioaccumulation potential (logP). Molecular docking predicts interactions with eco-toxicological targets like acetylcholinesterase or aquatic enzymes. Environmental fate modeling (EPI Suite) estimates persistence in water and soil based on structural fragments .

Methodological Tables

| Parameter | Typical Data | Source |

|---|---|---|

| Melting Point | 85–90°C (recrystallized) | |

| Key IR Bands | 750 cm (C-Cl), 1600 cm (C=N) | |

| H NMR (CDCl) | δ 1.95 (m, 2H, CH), 2.40 (s, 3H, CH) | |

| Stability in Water | t = 24 h (pH 7.4, 25°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.